molecular formula C11H12BrN3O B6591563 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416713-37-5

6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6591563
CAS No.: 1416713-37-5
M. Wt: 282.14 g/mol
InChI Key: CCJZEXOGWMVCFL-UHFFFAOYSA-N
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Description

6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a bromine atom, an oxane ring, and a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a pyrazolo[4,3-c]pyridine derivative followed by the introduction of the oxane ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving kinase inhibition.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-pyridinecarboxaldehyde: Another brominated pyridine derivative with different functional groups.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: A compound with a similar brominated core but different substituents.

Uniqueness

6-Bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the oxane ring, which can impart different chemical and biological properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

IUPAC Name

6-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-5-9-8(6-13-10)7-14-15(9)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJZEXOGWMVCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC(=NC=C3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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